Shorter Intermolecular S···S Contact Distance vs. Typical Dmit Complexes
In the copper(I) iodide complex C5H6S5CuI (1), the ligand assembles into ribbon structures with very short intermolecular S···S contacts of 3.268 Å between ribbons [1]. This distance is significantly shorter than the typical S···S contacts observed in many dmit-based complexes, which commonly fall in the range of >3.5 Å to 3.7 Å [2]. The shorter contact distance indicates stronger intermolecular interactions in the solid state, a critical parameter for achieving efficient charge transport pathways in molecular materials.
| Evidence Dimension | Shortest Intermolecular S···S Contact Distance |
|---|---|
| Target Compound Data | 3.268 Å |
| Comparator Or Baseline | Typical S···S contacts in dmit complexes: >3.5 Å (e.g., 3.6–3.7 Å for Au(dmit)2 dimers; >3.68 Å for Ni(dmit)2 salts) |
| Quantified Difference | ~0.3–0.4 Å shorter |
| Conditions | Single-crystal X-ray diffraction of C5H6S5CuI complex at room temperature |
Why This Matters
Shorter S···S contacts correlate with enhanced electronic coupling and potentially higher electrical conductivity, making this ligand a superior choice for applications requiring efficient intermolecular charge transfer.
- [1] Jia, C., Zhang, D., Xu, W., & Zhu, D. (2004). Copper(I) and palladium(II) complexes of 4,5-bis(methylthio)-1,3-dithiole-2-thione, coordination and S⋯S contact assembled ribbon structures. Polyhedron, 23(8), 1447–1451. View Source
- [2] Spitsyna, N. G., et al. (2018). Anionic Gold Bis(dithiolene) Complexes Au(dmit)2. Magnetochemistry, 4(4), 53. (Representative S···S contact distances for dmit complexes). View Source
